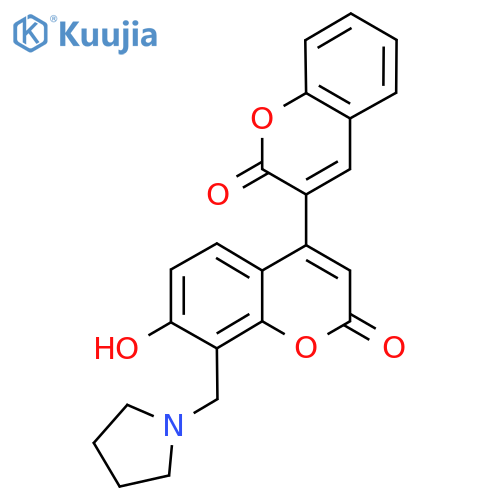Cas no 887216-49-1 (7'-hydroxy-8'-(pyrrolidin-1-yl)methyl-2H,2'H-3,4'-bichromene-2,2'-dione)

887216-49-1 structure
商品名:7'-hydroxy-8'-(pyrrolidin-1-yl)methyl-2H,2'H-3,4'-bichromene-2,2'-dione
7'-hydroxy-8'-(pyrrolidin-1-yl)methyl-2H,2'H-3,4'-bichromene-2,2'-dione 化学的及び物理的性質
名前と識別子
-
- 7'-hydroxy-8'-(pyrrolidin-1-yl)methyl-2H,2'H-3,4'-bichromene-2,2'-dione
- 7'-hydroxy-8'-[(pyrrolidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione
- 3-[7-hydroxy-2-oxo-8-(pyrrolidinylmethyl)chromen-4-yl]chromen-2-one
- 7-hydroxy-4-(2-oxochromen-3-yl)-8-(pyrrolidin-1-ylmethyl)chromen-2-one
- AKOS002049426
- SR-01000017811
- 887216-49-1
- SCHEMBL16658645
- 7'-hydroxy-8'-(pyrrolidin-1-ylmethyl)-2H,2'H-[3,4'-bichromene]-2,2'-dione
- SR-01000017811-1
- F1861-0140
-
- インチ: 1S/C23H19NO5/c25-19-8-7-15-16(17-11-14-5-1-2-6-20(14)28-23(17)27)12-21(26)29-22(15)18(19)13-24-9-3-4-10-24/h1-2,5-8,11-12,25H,3-4,9-10,13H2
- InChIKey: QITCTCYYUNZGMV-UHFFFAOYSA-N
- ほほえんだ: O1C(C=C(C2C(=O)OC3C=CC=CC=3C=2)C2=CC=C(C(=C12)CN1CCCC1)O)=O
計算された属性
- せいみつぶんしりょう: 389.12632271g/mol
- どういたいしつりょう: 389.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 3
- 複雑さ: 738
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
7'-hydroxy-8'-(pyrrolidin-1-yl)methyl-2H,2'H-3,4'-bichromene-2,2'-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1861-0140-50mg |
7'-hydroxy-8'-[(pyrrolidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione |
887216-49-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F1861-0140-10μmol |
7'-hydroxy-8'-[(pyrrolidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione |
887216-49-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1861-0140-2mg |
7'-hydroxy-8'-[(pyrrolidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione |
887216-49-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1861-0140-3mg |
7'-hydroxy-8'-[(pyrrolidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione |
887216-49-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1861-0140-20mg |
7'-hydroxy-8'-[(pyrrolidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione |
887216-49-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1861-0140-2μmol |
7'-hydroxy-8'-[(pyrrolidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione |
887216-49-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1861-0140-30mg |
7'-hydroxy-8'-[(pyrrolidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione |
887216-49-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F1861-0140-20μmol |
7'-hydroxy-8'-[(pyrrolidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione |
887216-49-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1861-0140-15mg |
7'-hydroxy-8'-[(pyrrolidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione |
887216-49-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F1861-0140-4mg |
7'-hydroxy-8'-[(pyrrolidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione |
887216-49-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
7'-hydroxy-8'-(pyrrolidin-1-yl)methyl-2H,2'H-3,4'-bichromene-2,2'-dione 関連文献
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
887216-49-1 (7'-hydroxy-8'-(pyrrolidin-1-yl)methyl-2H,2'H-3,4'-bichromene-2,2'-dione) 関連製品
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 157047-98-8(Benzomalvin C)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
